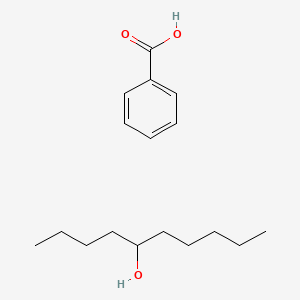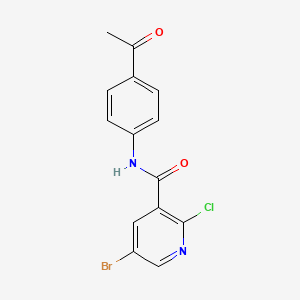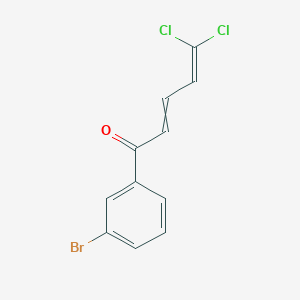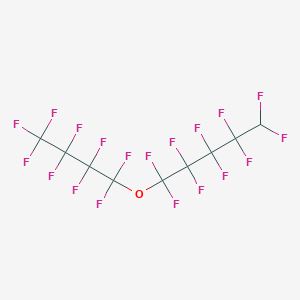![molecular formula C11H10O4Se B12560652 1,3-Oxaselenolan-5-one, 2-[(benzoyloxy)methyl]- CAS No. 194783-61-4](/img/structure/B12560652.png)
1,3-Oxaselenolan-5-one, 2-[(benzoyloxy)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Oxaselenolan-5-one, 2-[(benzoyloxy)methyl]- is a chemical compound that belongs to the class of heterocyclic compounds It contains a selenium atom within its ring structure, which is relatively rare and gives the compound unique properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxaselenolan-5-one, 2-[(benzoyloxy)methyl]- typically involves the reaction of selenium-containing precursors with benzoyl chloride and other reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the selenium compound. The specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability of production. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Oxaselenolan-5-one, 2-[(benzoyloxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The benzoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenides .
Wissenschaftliche Forschungsanwendungen
1,3-Oxaselenolan-5-one, 2-[(benzoyloxy)methyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex selenium-containing compounds.
Biology: The compound’s unique properties make it useful in studying selenium’s role in biological systems.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1,3-Oxaselenolan-5-one, 2-[(benzoyloxy)methyl]- involves its interaction with molecular targets in biological systems. The selenium atom can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound may also interact with enzymes and proteins, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Oxazolidine: Contains an oxygen atom in the ring structure instead of selenium.
1,3-Oxathiolane: Contains a sulfur atom in the ring structure instead of selenium.
1,3-Oxaselenane: Similar structure but with different substituents.
Uniqueness
1,3-Oxaselenolan-5-one, 2-[(benzoyloxy)methyl]- is unique due to the presence of selenium in its ring structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
194783-61-4 |
|---|---|
Molekularformel |
C11H10O4Se |
Molekulargewicht |
285.16 g/mol |
IUPAC-Name |
(5-oxo-1,3-oxaselenolan-2-yl)methyl benzoate |
InChI |
InChI=1S/C11H10O4Se/c12-9-7-16-10(15-9)6-14-11(13)8-4-2-1-3-5-8/h1-5,10H,6-7H2 |
InChI-Schlüssel |
NVQVTHGFGXAVNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)OC([Se]1)COC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl-](/img/structure/B12560590.png)

![Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane](/img/structure/B12560602.png)


![1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B12560614.png)
![2-[(2-Hydroxyethyl)sulfanyl]-3,5-dimethoxybenzene-1,4-diol](/img/structure/B12560616.png)




